molecular formula C5H10ClNO B6203387 1-aminopent-4-yn-2-ol hydrochloride CAS No. 1955531-03-9

1-aminopent-4-yn-2-ol hydrochloride

Cat. No.: B6203387
CAS No.: 1955531-03-9
M. Wt: 135.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Aminopent-4-yn-2-ol hydrochloride is a chiral organic compound characterized by a propargyl group (C≡C), an amino alcohol backbone, and a hydrochloride salt. Its molecular formula is C₅H₁₀ClNO, with a molecular weight of 135.59 g/mol . The compound exists in enantiomeric forms: (2S)-1-aminopent-4-yn-2-ol hydrochloride and (2R)-1-aminopent-4-yn-2-ol hydrochloride, which differ in their stereochemical configurations .

Properties

CAS No.

1955531-03-9

Molecular Formula

C5H10ClNO

Molecular Weight

135.6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-aminopent-4-yn-2-ol hydrochloride can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with ammonia in the presence of a catalyst, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions typically include:

    Temperature: 0-5°C for the initial reaction, followed by room temperature for the hydrochloric acid treatment.

    Catalyst: Palladium or platinum catalysts are often used.

    Solvent: Methanol or ethanol is commonly used as the solvent.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-aminopent-4-yn-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The triple bond can be reduced to a double or single bond.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products

    Oxidation: Formation of 1-aminopent-4-yn-2-one.

    Reduction: Formation of 1-aminopent-4-en-2-ol or 1-aminopentanol.

    Substitution: Formation of halogenated derivatives such as 1-chloropent-4-yn-2-amine.

Scientific Research Applications

1-aminopent-4-yn-2-ol hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-aminopent-4-yn-2-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in various biochemical pathways. Its unique structure enables it to act as a ligand or inhibitor in enzymatic reactions, affecting the activity of specific enzymes and pathways.

Comparison with Similar Compounds

Key Observations

Structural Complexity: 1-Aminopent-4-yn-2-ol HCl is structurally simpler than most pharmaceuticals (e.g., Tapentadol HCl, Ropinirole HCl), lacking aromatic rings or fused heterocycles. Its propargyl group is rare in approved drugs but may serve as a synthetic intermediate for click chemistry applications . In contrast, Memantine HCl’s adamantane structure enhances blood-brain barrier penetration, a feature absent in the target compound .

Hydrochloride salts generally exhibit high aqueous solubility, though specific data for this compound are unavailable .

Chirality and Bioactivity: The (S)- and (R)-enantiomers of 1-aminopent-4-yn-2-ol HCl may exhibit distinct biological activities, similar to chiral drugs like Ropinirole HCl (selective D₂/D₃ agonist) .

Applications: While Tapentadol HCl and Ondansetron HCl are clinically established, 1-aminopent-4-yn-2-ol HCl is primarily a research tool.

Physicochemical Properties and Stability

Table 2: Predicted Physicochemical Data
Property 1-Aminopent-4-yn-2-ol HCl Memantine HCl Tapentadol HCl
Predicted Collision Cross Section (Ų) 120.5 (M+H⁺) N/A N/A
Storage Conditions Room temperature 2–8°C Controlled room temperature
Stereochemical Sensitivity High (enantiomers) Low Moderate
  • Stability : The compound’s stability under room-temperature storage contrasts with Memantine HCl, which requires refrigeration .

Research and Commercial Availability

  • Synthesis and Purity: 1-Aminopent-4-yn-2-ol HCl is available in high-purity grades (≥99%) but is currently listed as discontinued or out of stock by suppliers like CymitQuimica .
  • Cost : Priced at €985.00/g (enantiomer-specific), it is significantly costlier than bulk pharmaceuticals like Ondansetron HCl .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.